- Scope and limitations of reductive amination catalyzed by half-sandwich iridium complexes under mild reaction conditions, Tetrahedron Letters, 2020, 61(32),
Cas no 5400-78-2 (1-(3-Nitrophenyl)ethanol)
1-(3-Nitrophenyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Nitrophenyl)ethanol
- 1-(3-NIitrophenyl)ethanol
- 2-methyl-3-nitroBenzenemethanol
- Benzenemethanol, a-methyl-3-nitro-
- METHYL M-NITROPHENYL CARBINOL
- 1-(3-NITRO-PHENYL)-ETHANOL
- 1-(3-Nitrophenyl)-1-ethanol
- 1-(m-Nitrophenyl)ethanol
- Methyl(3-nitrophenyl)carbinol
- Methyl(m-nitrophenyl)carbinol
- NSC 10385
- alpha-Methyl-m-nitrobenzyl alcohol
- 1-(3-nitrophenyl)ethan-1-ol
- (R)-1-(3-nitrophenyl)ethanol
- (S)-1-(3-nitrophenyl)ethanol
- NSC10385
- 3-nitrophenylethanol
- 3-nitrophenyl ethanol
- 1-(3-nitrophenyl)-ethanol
- FRPQAVXDUWMFCK-UHFFFAOYSA-N
- (1S)-1-(3-nitrophenyl)ethanol
- Benzenemethanol,
- A-methyl-3-nitro-
- SBB060796
- AKOS017258682
- alpha-Methyl-3-nitrobenzenemethanol
- NSC-10385
- EN300-36846
- DTXSID801304679
- 5400-78-2
- SY284658
- SCHEMBL2545597
- A829902
- CS-0097863
- FT-0654240
- MFCD18339582
- AS-18009
- MFCD00053608
- AKOS000124810
- SY005045
- benzenemethanol, alpha-methyl-3-nitro-
- DB-071770
- (R)-(1-(3-nitrophenyl))ethanol
- I+/--Methyl-3-nitrobenzenemethanol
- ALBB-023320
-
- MDL: MFCD00053608
- Inchi: 1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3
- InChI Key: FRPQAVXDUWMFCK-UHFFFAOYSA-N
- SMILES: OC(C)C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 167.05800
- Monoisotopic Mass: 167.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 66
Experimental Properties
- Density: 1.2049 g/cm3 (31 ºC)
- Melting Point: 62.5 ºC
- Boiling Point: 154-155 ºC (9 Torr)
- Flash Point: 124.2±11.1 ºC,
- Refractive Index: 1.5559 (589.3 nm 31 ºC)
- Solubility: Slightly soluble (3.3 g/l) (25 º C),
- PSA: 66.05000
- LogP: 2.17130
1-(3-Nitrophenyl)ethanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-(3-Nitrophenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N170883-25mg |
1-(3-NITRO-PHENYL)-ETHANOL |
5400-78-2 | 25mg |
¥69.00 | 2021-05-24 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N170883-5g |
1-(3-Nitrophenyl)ethanol |
5400-78-2 | 98% | 5g |
¥213.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N170883-1g |
1-(3-Nitrophenyl)ethanol |
5400-78-2 | 98% | 1g |
¥56.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N170883-10g |
1-(3-Nitrophenyl)ethanol |
5400-78-2 | 98% | 10g |
¥365.90 | 2023-09-01 | |
| Alichem | A019110638-25g |
1-(3-Nitrophenyl)ethanol |
5400-78-2 | 97% | 25g |
$191.10 | 2023-09-01 | |
| Alichem | A019110638-100g |
1-(3-Nitrophenyl)ethanol |
5400-78-2 | 97% | 100g |
$570.00 | 2023-09-01 | |
| Chemenu | CM253523-10g |
1-(3-Nitrophenyl)ethanol |
5400-78-2 | 95+% | 10g |
$107 | 2021-06-16 | |
| Chemenu | CM253523-25g |
1-(3-Nitrophenyl)ethanol |
5400-78-2 | 95+% | 25g |
$199 | 2021-06-16 | |
| Chemenu | CM253523-100g |
1-(3-Nitrophenyl)ethanol |
5400-78-2 | 95+% | 100g |
$533 | 2021-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852544-5g |
1-(3-Nitrophenyl)ethanol |
5400-78-2 | ≥97% | 5g |
407.70 | 2021-05-17 |
1-(3-Nitrophenyl)ethanol Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.3 Reagents: Potassium hydroxide ; pH 10 - 12, rt
1-(3-Nitrophenyl)ethanol Raw materials
1-(3-Nitrophenyl)ethanol Preparation Products
1-(3-Nitrophenyl)ethanol Suppliers
1-(3-Nitrophenyl)ethanol Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-(3-Nitrophenyl)ethanol
Professional Introduction to 1-(3-Nitrophenyl)ethanol (CAS No. 5400-78-2)
1-(3-Nitrophenyl)ethanol, with the chemical formula C8H9NO2 and CAS number 5400-78-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a nitro group and an ethanol moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The structural uniqueness of 1-(3-Nitrophenyl)ethanol makes it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The nitro group at the para position relative to the phenyl ring introduces a region of high electrophilicity, which can be exploited in various chemical transformations. This feature is particularly useful in cross-coupling reactions, where the nitro group can serve as a directing group for palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds. Such transformations are pivotal in constructing complex molecular architectures, which are often required in drug discovery efforts.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 1-(3-Nitrophenyl)ethanol has emerged as a key intermediate in this pursuit. Its ability to undergo selective functionalization allows chemists to tailor its structure for specific biological targets. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The nitro group can be reduced to an amine, which can then be further modified to introduce pharmacophores that interact with biological targets.
The ethanol moiety in 1-(3-Nitrophenyl)ethanol also contributes to its versatility. Alcohols are well-known for their ability to participate in hydrogen bonding interactions, making them valuable in designing molecules that can bind tightly to biological targets. This property has been leveraged in the development of novel ligands for receptor binding studies. Additionally, the alcohol group can undergo esterification or etherification reactions, expanding the range of possible derivatives that can be synthesized.
The synthesis of 1-(3-Nitrophenyl)ethanol typically involves the nitration of phenol followed by reduction and subsequent functionalization of the ethanol group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, catalytic hydrogenation techniques have been refined to provide higher yields and purities with minimal byproducts. These improvements are crucial for industrial applications where cost-effectiveness and environmental impact are significant considerations.
In the realm of medicinal chemistry, 1-(3-Nitrophenyl)ethanol has been used as a building block for several drug candidates. Its structural features allow for modifications that can fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Researchers have explored its derivatives as potential treatments for neurological disorders, where precise targeting is essential. The ability to modify both the nitro group and the ethanol moiety provides chemists with a high degree of flexibility in designing molecules with desired therapeutic profiles.
The growing interest in green chemistry has also influenced the synthesis of 1-(3-Nitrophenyl)ethanol. Efforts are underway to develop more sustainable methods that minimize waste and reduce energy consumption. For instance, solvent-free reactions and catalytic systems that use earth-abundant metals are being explored as alternatives to traditional synthetic routes. These approaches align with global initiatives aimed at reducing the environmental footprint of chemical manufacturing processes.
The role of computational chemistry in designing and optimizing derivatives of 1-(3-Nitrophenyl)ethanol cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of molecules before they are synthesized, saving time and resources. By simulating interactions between potential drug candidates and biological targets, scientists can identify promising leads that warrant further experimental investigation. This interdisciplinary approach combines experimental expertise with computational power to accelerate drug discovery efforts.
The future prospects for 1-(3-Nitrophenyl)ethanol appear promising as new research continues to uncover its potential applications. Ongoing studies focus on expanding its utility in medicinal chemistry by exploring novel synthetic pathways and investigating its role in developing next-generation therapeutics. As our understanding of biological systems grows, so does the demand for sophisticated molecular tools like this compound to address complex diseases.
In conclusion, 1-(3-Nitrophenyl)ethanol (CAS No. 5400-78-2) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features make it a valuable intermediate for constructing biologically active molecules. With advancements in synthetic methodologies and computational chemistry, this compound continues to play a crucial role in the development of novel therapeutic agents that meet the evolving needs of modern medicine.
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